molecular formula C20H15ClO3 B5832769 phenyl 3-[(2-chlorophenoxy)methyl]benzoate

phenyl 3-[(2-chlorophenoxy)methyl]benzoate

Cat. No.: B5832769
M. Wt: 338.8 g/mol
InChI Key: CTIHHZOAKKZRFH-UHFFFAOYSA-N
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Description

Phenyl 3-[(2-chlorophenoxy)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a chlorophenoxy group, and a benzoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 3-[(2-chlorophenoxy)methyl]benzoate typically involves the esterification of 3-[(2-chlorophenoxy)methyl]benzoic acid with phenol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-[(2-chlorophenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-[(2-chlorophenoxy)methyl]benzoic acid and phenol.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Hydrolysis: 3-[(2-chlorophenoxy)methyl]benzoic acid and phenol.

    Reduction: Corresponding alcohols.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Phenyl 3-[(2-chlorophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of phenyl 3-[(2-chlorophenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage allows it to act as a prodrug, releasing the active moiety upon hydrolysis. The chlorophenoxy group may contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Phenyl 3-[(2-chlorophenoxy)methyl]benzoate can be compared with other similar compounds, such as:

    Phenyl benzoate: Lacks the chlorophenoxy group, resulting in different reactivity and applications.

    3-[(2-chlorophenoxy)methyl]benzoic acid: The acid form of the compound, which has different solubility and reactivity.

    Phenyl 3-[(2-methoxyphenoxy)methyl]benzoate: Contains a methoxy group instead of a chloro group, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenyl 3-[(2-chlorophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-11-4-5-12-19(18)23-14-15-7-6-8-16(13-15)20(22)24-17-9-2-1-3-10-17/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIHHZOAKKZRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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